molecular formula C9H6BrF2NO B1407561 4-Bromo-7-(difluoromethoxy)-1H-indole CAS No. 1707367-46-1

4-Bromo-7-(difluoromethoxy)-1H-indole

Cat. No. B1407561
CAS RN: 1707367-46-1
M. Wt: 262.05 g/mol
InChI Key: UUUSZIQSDQTTHL-UHFFFAOYSA-N
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Description

“4-Bromo-7-(difluoromethoxy)-1H-indole” is a chemical compound that likely exhibits unique chemical and physical properties due to the presence of bromo and difluoromethoxy groups attached to an indole core structure .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves regiospecific allylic bromination and the use of methoxy groups in the starting materials .


Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. The presence of bromo and difluoromethoxy groups significantly influences the reactivity, offering pathways for further functionalization and synthesis of complex molecules .


Chemical Reactions Analysis

Chemical reactions involving bromo- and difluoromethoxy-substituted compounds are diverse, including bromination, hydrolysis, condensation, and cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound”, including melting points, solubility, and crystal structure, are often influenced by the molecular arrangement and the nature of substituents.

Future Directions

Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . Therefore, “4-Bromo-7-(difluoromethoxy)-1H-indole” and similar compounds may have potential applications in the field of photovoltaics and other areas of materials science.

properties

IUPAC Name

4-bromo-7-(difluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-6-1-2-7(14-9(11)12)8-5(6)3-4-13-8/h1-4,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSZIQSDQTTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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